(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride (CAS 2703745-55-3; molecular formula C₉H₁₀ClFN₂; MW 200.64 g/mol) is the hydrochloride salt of the corresponding (S)-configured chiral free base. The free base form (CAS 1213464-30-2; MW 164.18 g/mol) carries a fluorine atom at the 4-position and a chiral 1-aminoethyl substituent at the 3-position of the benzonitrile core, placing this compound among fluorinated chiral aromatic amine building blocks used in medicinal chemistry and kinase-targeted pharmaceutical intermediate synthesis.

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
Cat. No. B8182330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride
Molecular FormulaC9H10ClFN2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)C#N)F)N.Cl
InChIInChI=1S/C9H9FN2.ClH/c1-6(12)8-4-7(5-11)2-3-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m0./s1
InChIKeyJIBDXYPPAALVOG-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride: Structural and Procurement-Relevant Profile of a Chiral Fluorinated Benzonitrile Building Block


(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride (CAS 2703745-55-3; molecular formula C₉H₁₀ClFN₂; MW 200.64 g/mol) is the hydrochloride salt of the corresponding (S)-configured chiral free base . The free base form (CAS 1213464-30-2; MW 164.18 g/mol) carries a fluorine atom at the 4-position and a chiral 1-aminoethyl substituent at the 3-position of the benzonitrile core, placing this compound among fluorinated chiral aromatic amine building blocks used in medicinal chemistry and kinase-targeted pharmaceutical intermediate synthesis . Its single defined stereocentre enables enantioselective incorporation into active pharmaceutical ingredient (API) scaffolds, while the 4-fluoro substitution modulates electronic character and lipophilicity relative to non-fluorinated analogs .

Why (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride Cannot Be Generically Substituted: Key Differentiators from Closest Analogs


In the procurement of chiral fluorinated benzonitrile building blocks, four structural variables dictate downstream pharmacological and synthetic outcomes: (i) absolute stereochemical configuration at the α-carbon (S vs R), (ii) the presence and position of the fluorine substituent, (iii) the regioisomeric relationship between the aminoethyl and nitrile groups, and (iv) the salt form (free base vs hydrochloride). Substitution of one enantiomer for the other can yield opposite biological activities at chiral recognition sites ; omission of the 4-fluoro substituent alters LogP, pKa, and metabolic susceptibility relative to non-halogenated congeners ; and regioisomeric shifts (e.g., 3-aminoethyl-4-fluoro vs 5-aminoethyl-2-fluoro) reorient the hydrogen-bonding vectors of the nitrile and amine groups, altering target engagement geometry . The hydrochloride salt further provides distinct solubility and room-temperature storage stability advantages over the free base form, affecting formulation workflow and long-term inventory management . These orthogonal variables preclude generic interchange without risking irreproducible synthetic outcomes or altered biological profiles.

Comparative Evidence Guide: Quantifiable Differentiation of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride from Closest Analogs


Enantiomeric Configuration: (S)-Configured HCl Salt vs (R)-Enantiomer Free Base

The target compound possesses the (S)-absolute configuration at the α-carbon of the aminoethyl substituent, as confirmed by its IUPAC name 3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile hydrochloride . In contrast, the (R)-enantiomer (CAS 1212934-10-5) carries the opposite configuration . Both enantiomers are commercially available at ≥98% purity (free base) and ≥95% purity (HCl salt) from multiple vendors, enabling direct head-to-head comparative studies . The S-configuration yields the SMILES notation N#CC1=CC=C(F)C([C@@H](N)C)=C1 with the chiral centre directing the primary amine in a defined spatial orientation; the R-enantiomer N#CC1=CC=C(F)C([C@H](N)C)=C1 orients the amine oppositely . This stereochemical divergence is critical when the aminoethyl group participates as a hydrogen-bond donor in chiral biological environments, where enantiomers may exhibit differential target binding .

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology Absolute configuration

Salt Form Selection: Hydrochloride Salt vs Free Base – Storage Stability and Handling Differentiation

The target hydrochloride salt (CAS 2703745-55-3) is specified for long-term storage at room temperature by AKSci , whereas the corresponding free base (CAS 1213464-30-2) requires sealed, dry storage at 2–8°C per ChemScene specifications . This 15–25°C differential in recommended storage temperature reflects the enhanced solid-state stability conferred by hydrochloride salt formation, which increases molecular weight from 164.18 to 200.64 g/mol . The free base is described as insoluble in water and soluble in organic solvents ; the hydrochloride salt is expected to exhibit improved aqueous solubility, consistent with general salt-formation principles for primary amines, although no quantitative aqueous solubility data were located in public domains for either form.

Salt selection Solid-state stability Inventory management Formulation pre-screening

Fluorine Substitution Effect: 4-Fluoro-Substituted vs Non-Fluorinated (S)-Configured Analog – Lipophilicity and Electronic Modulation

The target compound incorporates a fluorine atom at the 4-position of the benzonitrile ring, distinguishing it from the non-fluorinated (S)-3-(1-aminoethyl)benzonitrile scaffold (CAS 127852-22-6; MW 146.19 g/mol) . The free base of the target compound has a computationally predicted LogP of 1.72 and a topological polar surface area (TPSA) of 49.81 Ų , whereas the non-fluorinated analog is expected to exhibit a lower LogP (estimated ~1.0–1.3) based on the well-characterized lipophilicity-enhancing effect of aromatic fluorine substitution [1]. The 4-fluoro substituent also withdraws electron density from the aromatic ring, lowering the predicted pKa of the benzonitrile-conjugated amine to 8.17±0.10 compared with an estimated pKa of ~8.5–9.0 for the non-fluorinated congener. This electronic modulation influences both hydrogen-bond acceptor strength of the nitrile group and the basicity of the primary amine, with downstream effects on target binding and salt-formation equilibria [1].

Fluorine scanning Lipophilicity modulation Metabolic stability Bioisosterism

Regioisomeric Differentiation: 3-(1-Aminoethyl)-4-fluorobenzonitrile vs 5-(1-Aminoethyl)-2-fluorobenzonitrile – Substitution Pattern Effects on Pharmacological Profile

The target compound (3-aminoethyl-4-fluoro substitution pattern) differs from the regioisomeric 5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile (CAS 870849-70-0) in the relative orientation of the fluorine, nitrile, and aminoethyl groups on the phenyl ring . In the target compound, the fluorine is para to the nitrile and ortho to the aminoethyl; in the 5,2-regioisomer, fluorine is ortho to the nitrile and the aminoethyl is meta to fluorine . The 5,2-regioisomer class has been associated with ROCK inhibitory activity and preliminary hepatocyte clearance data (Clint < 10 mL/min/kg), although this value reflects a research gap rather than confirmed experimental data for either specific regioisomer . Additionally, the 5,2-regioisomer is commercially available at 95% purity (free base) and ≥98% purity (hydrochloride salt, CAS 2702419-81-4) , establishing comparable commercial accessibility for procurement-side evaluations. No direct head-to-head pharmacological or physicochemical comparison between these two regioisomers has been published in the peer-reviewed literature.

Regioisomerism Structure-activity relationship Kinase inhibition Binding mode

Recommended Application Scenarios for (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride Based on Identified Differentiation Evidence


Scenario 1: Enantioselective Synthesis of Kinase Inhibitor Candidates Requiring Defined (S)-Stereochemistry

For medicinal chemistry programs developing ATP-competitive kinase inhibitors where a chiral 1-aminoethyl substituent is appended to a fluorobenzonitrile core, this compound provides the (S)-configured primary amine as a synthetic handle for amide coupling or reductive amination. The defined stereochemistry (supported by SMILES and IUPAC descriptors from vendor documentation ) ensures that the resulting API intermediate carries the intended three-dimensional orientation for target engagement, which is critical when the amino group participates as a hydrogen-bond donor in the kinase hinge region. Procurement of the (S)-enantiomer rather than the (R)-enantiomer or racemate avoids the need for costly chiral chromatographic separation downstream. Users should independently verify enantiopurity by chiral HPLC or optical rotation upon receipt, as no certificate-of-analysis-level enantiomeric excess data is published by vendors at the time of this analysis.

Scenario 2: Fluorine Scan Programs Evaluating Lipophilicity and pKa Modulation in CNS-Penetrant Scaffolds

In lead optimization campaigns employing fluorine scanning to modulate LogP (~1.72 predicted for the free base ) and pKa (~8.17 predicted ) of benzonitrile-based CNS candidates, the 4-fluoro substitution pattern of this compound offers a distinct physicochemical profile relative to its non-fluorinated congener (CAS 127852-22-6) . The fluorine atom's electron-withdrawing effect is expected to reduce amine basicity by approximately 0.3–0.9 pKa units compared with the non-fluorinated analog (class-level inference), potentially reducing P-glycoprotein efflux and improving CNS penetration. This compound is suitable as a building block for synthesizing fluorinated analogs of CNS-active benzonitrile derivatives for comparative SAR studies.

Scenario 3: Salt Form Screening for Solid-State Formulation Development

For preclinical formulation groups evaluating salt forms of chiral amine intermediates, the hydrochloride salt (CAS 2703745-55-3) offers room-temperature storage stability compared with the free base requirement of 2–8°C refrigerated storage . This logistical advantage can reduce cold-chain shipping costs and simplify handling in laboratories lacking refrigerated storage capacity. The hydrochloride salt is the recommended procurement form for facilities prioritizing long-term inventory stability and ease of handling, with the free base reserved for applications where the hydrochloride counterion may interfere with downstream synthetic steps (e.g., base-sensitive coupling reactions).

Quote Request

Request a Quote for (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.